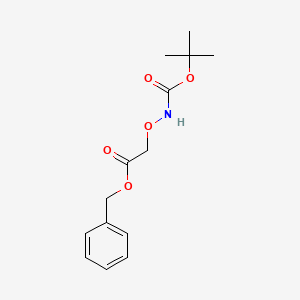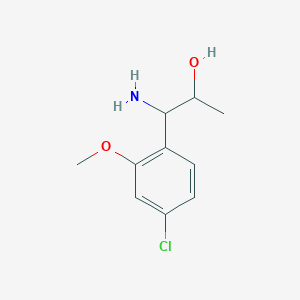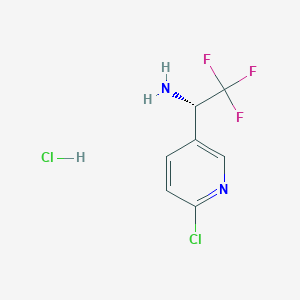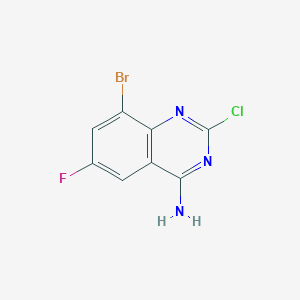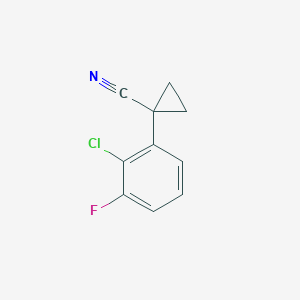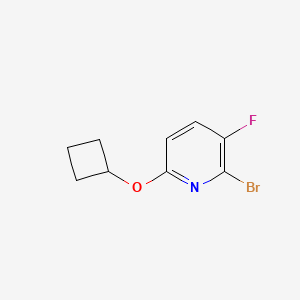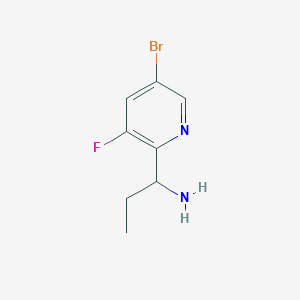![molecular formula C8H7ClFNO B13049804 (3S)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049804.png)
(3S)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a synthetic organic compound that belongs to the class of benzo[b]furan derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the benzo[b]furan ring, which imparts unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[b]furan core, followed by the introduction of the chloro and fluoro substituents. The final step involves the introduction of the amine group at the 3-position of the dihydrobenzo[b]furan ring. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[b]furan oxides, while substitution reactions can produce a variety of substituted benzo[b]furan derivatives.
Applications De Recherche Scientifique
(3S)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of (3S)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-2,3-dihydrobenzo[b]furan-3-ylamine
- 7-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine
- 6-Chloro-7-fluoro-2,3-dihydrobenzo[b]furan
Uniqueness
(3S)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to the specific combination of chloro and fluoro substituents on the benzo[b]furan ring, along with the stereochemistry at the 3-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C8H7ClFNO |
|---|---|
Poids moléculaire |
187.60 g/mol |
Nom IUPAC |
(3S)-6-chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7ClFNO/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2,6H,3,11H2/t6-/m1/s1 |
Clé InChI |
XOTCMCTXYJXIRP-ZCFIWIBFSA-N |
SMILES isomérique |
C1[C@H](C2=C(O1)C(=C(C=C2)Cl)F)N |
SMILES canonique |
C1C(C2=C(O1)C(=C(C=C2)Cl)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-7-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049726.png)
![(3R)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049727.png)

![(1S)-1-[4-(Tert-butyl)phenyl]prop-2-enylamine](/img/structure/B13049739.png)
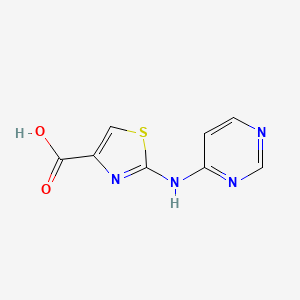
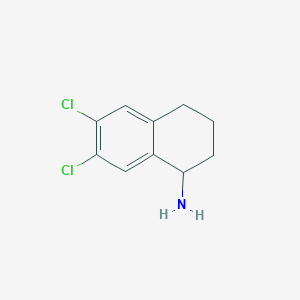
![Methyl (R)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate](/img/structure/B13049762.png)
